

An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Compound Name: *Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate*

Cat. No.: B014712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized phosphorus ylide, a class of compounds renowned for their utility in organic synthesis, particularly in the Wittig reaction. This reagent is instrumental in the conversion of aldehydes and ketones into α,β -unsaturated esters, a critical transformation in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of **Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate**.

Physical and Chemical Properties

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is typically an off-white to pale yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₂₃ O ₃ P	[1] [2] [3]
Molecular Weight	390.41 g/mol	[1] [2]
CAS Number	13148-05-5	[1] [2] [3]
Appearance	Off-white to pale yellow solid	[4]
IUPAC Name	Ethyl 3-oxo-4-(triphenyl- λ^5 -phosphanylidene)butanoate	[3]
Synonyms	[3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester	[2]
SMILES	CCOC(=O)CC(=O)C=P(c1cccc(c1)cccccc2)c3cccc3	[2]
InChI Key	QYXSFVCJCUXGJH-UHFFFAOYSA-N	[2]

Note: Specific quantitative data for melting point, boiling point, and solubility are not readily available in the searched literature.

Synthesis

The synthesis of **Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate** is a multi-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.

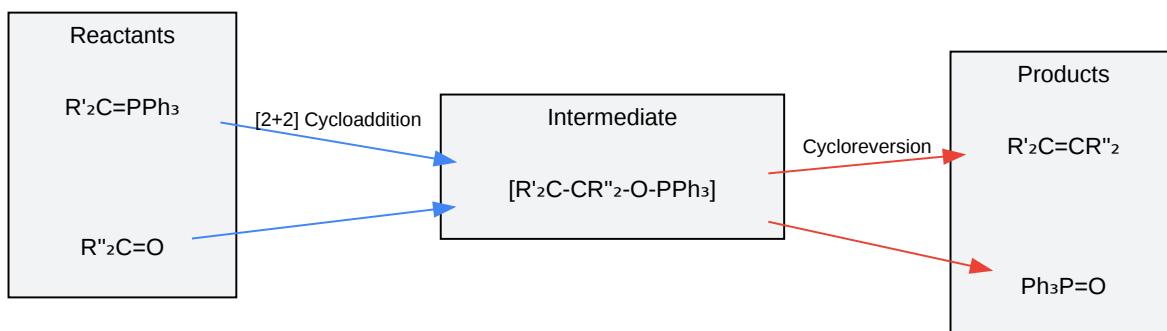
Experimental Protocol: Synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Materials:

- Triphenylphosphine (Ph₃P)

- Ethyl 4-chloroacetoacetate
- A suitable non-polar solvent (e.g., toluene, benzene)
- A suitable base (e.g., sodium hydride, n-butyllithium, or a milder base like triethylamine or sodium carbonate for stabilized ylides)
- Anhydrous diethyl ether

Procedure:


- Formation of the Phosphonium Salt:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the chosen anhydrous non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Slowly add an equimolar amount of ethyl 4-chloroacetoacetate to the stirred solution.
 - Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
 - Allow the mixture to cool to room temperature. The phosphonium salt will typically precipitate out of the solution.
 - Collect the solid phosphonium salt by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.
- Formation of the Ylide (Wittig Reagent):
 - Suspend the dried phosphonium salt in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
 - Cool the suspension in an ice bath.
 - Slowly add a slight excess of a strong base (e.g., NaH or n-BuLi). For this stabilized ylide, a weaker base like triethylamine or an aqueous solution of sodium carbonate may be sufficient.

- Allow the mixture to stir at room temperature for a few hours. The formation of the ylide is often indicated by a color change.
- The resulting solution/suspension of **Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate** can be used directly in subsequent reactions or the ylide can be isolated by removing the solvent and washing the residue, although it is often generated and used in situ.

Note: This is a generalized protocol based on the synthesis of similar stabilized Wittig reagents. The specific reaction conditions (solvent, temperature, reaction time, and choice of base) may require optimization.

Reaction Mechanism: The Wittig Reaction

The core utility of **Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate** lies in its role as a Wittig reagent. The generally accepted mechanism for the Wittig reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: The Wittig reaction mechanism.

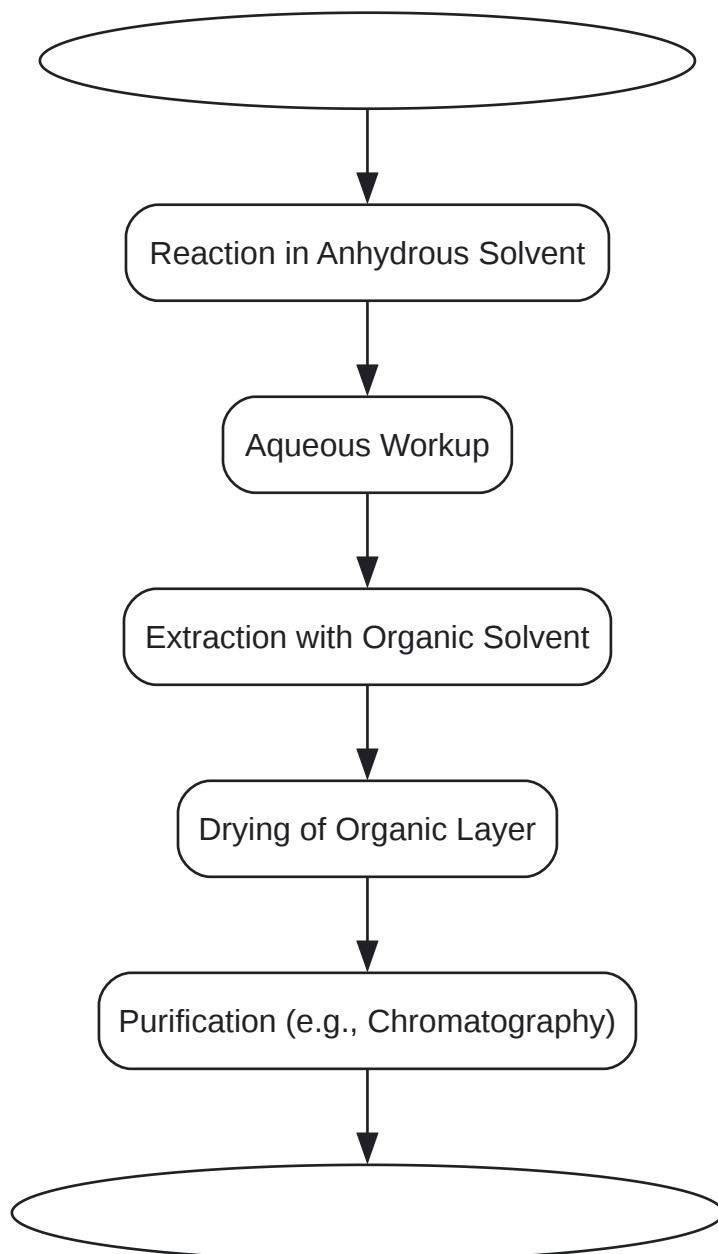
The reaction proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and a carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Spectroscopic Data

Detailed experimental ^1H and ^{13}C NMR spectra for **Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate** are not widely available in the public domain. However, based on the structure, the following characteristic signals would be expected:

^1H NMR:

- Aromatic protons: Multiplets in the range of 7.4-7.8 ppm corresponding to the phenyl groups on the phosphorus atom.
- Methylene protons (CH_2): A singlet for the methylene group adjacent to the ester and ketone groups.
- Methine proton ($=\text{CH}$): A signal for the vinylic proton of the ylide.
- Ethyl ester protons: A quartet for the $-\text{OCH}_2-$ group and a triplet for the $-\text{CH}_3$ group.


^{13}C NMR:

- Carbonyl carbons: Signals for the ketone and ester carbonyl groups.
- Aromatic carbons: Multiple signals in the aromatic region for the phenyl groups.
- Ylide carbon ($=\text{C-P}$): A characteristic signal for the carbon double-bonded to phosphorus.
- Methylene and methine carbons: Signals for the other aliphatic carbons.
- Ethyl ester carbons: Signals for the $-\text{OCH}_2-$ and $-\text{CH}_3$ carbons.

Applications in Synthesis

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a versatile reagent employed in a variety of synthetic transformations. Its ability to introduce an ethyl acetoacetate moiety makes it particularly useful in the construction of heterocyclic and carbocyclic systems. For instance, it can be utilized in annulation reactions to form substituted cyclopentanones and pyranones.

The general workflow for a typical Wittig reaction involving this reagent is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Wittig reaction.

Conclusion

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a valuable and versatile reagent in modern organic synthesis. Its ability to readily undergo the Wittig reaction provides a reliable method for the stereoselective formation of carbon-carbon double bonds, a cornerstone of molecular construction. While detailed quantitative physical and spectroscopic data remain

somewhat elusive in publicly accessible literature, its synthetic utility is well-established. This guide serves as a foundational resource for researchers and professionals seeking to employ this powerful tool in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and expand its documented applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate 97 13148-05-5 [sigmaaldrich.com]
- 3. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014712#ethyl-3-oxo-4-triphenylphosphoranylidene-butyrate-physical-properties\]](https://www.benchchem.com/product/b014712#ethyl-3-oxo-4-triphenylphosphoranylidene-butyrate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com